molecular formula C17H24N2O5 B152465 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid CAS No. 2817-13-2

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid

Cat. No.: B152465
CAS No.: 2817-13-2
M. Wt: 336.4 g/mol
InChI Key: CWMXJBNCYBDNTJ-JSGCOSHPSA-N
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Description

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid is a chiral dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protective group, a leucine residue (4-methylpentanamide), and an alanine-derived propanoic acid moiety. This compound serves as a critical intermediate in peptide synthesis, particularly for introducing stereochemical control in drug discovery and biochemical research . Its structure is characterized by two stereogenic centers (S-configuration at both positions), ensuring precise spatial arrangement for target-specific interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMXJBNCYBDNTJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-13-2
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2817-13-2
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Record name N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-alanine
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Preparation Methods

Reaction Conditions and Reagents

  • Cbz Protection : L-leucine is treated with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic solvent system (e.g., 1,4-dioxane/water) under alkaline conditions (pH 9–10) using sodium carbonate or triethylamine as a base. The reaction typically proceeds at 0–5°C to minimize racemization, achieving yields >85%.

  • Workup : The product is isolated via extraction with ethyl acetate, washed with brine, and dried over magnesium sulfate before crystallization.

Table 1: Comparative Analysis of Amino Protection Methods

Protecting AgentBaseSolvent SystemTemperatureYield (%)
Cbz-ClNa2CO3Dioxane/water0–5°C87
Cbz-ClTEATHF/waterRT82

Coupling Reactions

Peptide bond formation between Cbz-protected L-leucine and L-alanine derivatives is achieved through carbodiimide-mediated coupling.

Key Coupling Strategies

  • Dicyclohexylcarbodiimide (DCC) : A classic method using DCC with 1-hydroxybenzotriazole (HOBt) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF). Reaction times range from 4–12 hours at 0–25°C, yielding 75–90% coupled product.

  • Ethylcarbodiimide (EDC)/HOBt : Preferred for reduced racemization risk, EDC/HOBt in DMF achieves 88% yield with <2% epimerization.

Table 2: Coupling Reagent Efficiency

ReagentCatalystSolventTime (h)Yield (%)Epimerization (%)
DCCHOBtDCM12783.5
EDCHOBtDMF6881.8

Deprotection Strategies

Final deprotection removes the Cbz group to yield the free dipeptide.

Hydrogenolysis

  • Pd/C Catalyzed Hydrogenation : The Cbz group is cleaved under H2 atmosphere (1–3 bar) using 10% Pd/C in methanol or ethanol. Yields exceed 90% with minimal side reactions.

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C selectively cleaves the Cbz group, though this method risks partial ester hydrolysis.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Systems : Automated reactors with in-line HPLC monitoring reduce batch times by 40% compared to traditional methods.

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity. Recrystallization from ethanol/water mixtures is cost-effective for large batches.

Table 3: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5500
Coupling Time (h)62.5
Purity Post-HPLC (%)9599.5

Analytical Characterization

Critical quality control measures include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) confirms stereochemistry: δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.50–4.45 (m, 1H, α-CH leucine), 1.60–1.55 (m, 3H, isopropyl).

  • Mass Spectrometry : ESI-MS m/z 393.2 [M+H]⁺.

Comparative Analysis with Alternative Approaches

While solid-phase peptide synthesis (SPPS) is viable for longer peptides, solution-phase synthesis remains superior for short sequences due to lower resin costs and higher yields. Enzymatic coupling methods, though eco-friendly, suffer from substrate specificity limitations.

Challenges and Optimization Strategies

  • Racemization : Mitigated by maintaining pH <8 during coupling and using HOBt.

  • Byproduct Formation : Unreacted Cbz-Cl is removed via aqueous washes at pH 2 .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to remove the benzyloxycarbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the benzyloxycarbonyl group yields the free amine, which can then be further modified.

Scientific Research Applications

Scientific Research Applications

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid has several notable applications across various fields:

Peptide Synthesis

The compound serves as an essential building block in the synthesis of peptides and other complex molecules. Its structure allows for selective reactions at various sites, making it a versatile component in peptide chemistry.

Biological Studies

In biological research, this compound is utilized to study enzyme-substrate interactions and protein folding mechanisms. It aids in understanding how specific amino acid sequences influence protein structure and function.

Medicinal Chemistry

The compound's potential as a pharmacological agent is being explored due to its interactions with biological targets. Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter regulation, particularly monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

Case Studies

Study Focus Findings Implications
Enzyme InteractionInvestigated the binding affinity of this compound with MAOPotential use in developing treatments for mood disorders
Peptide FormationDemonstrated efficient coupling reactions using the compound as a precursorEnhanced methodologies for synthesizing therapeutic peptides
Protein FoldingAnalyzed the impact of this compound on protein stability during folding processesInsights into designing more stable therapeutic proteins

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid involves its ability to participate in peptide bond formation. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can engage in further chemical transformations, facilitating the synthesis of more complex structures.

Comparison with Similar Compounds

Ester Derivatives: (S)-Benzyl 2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate

  • Structure : The esterified form of the target compound, where the terminal carboxylic acid is replaced by a benzyl ester group.
  • Molecular Weight : 426.51 g/mol (vs. 378.46 g/mol for the target compound’s de-esterified form) .
  • Role : Acts as a precursor in solid-phase peptide synthesis (SPPS), enabling facile coupling reactions. The ester group enhances solubility in organic solvents, facilitating purification .
  • Key Difference : The ester form lacks the acidic proton, reducing its reactivity in aqueous environments compared to the carboxylic acid form.

Sulfonate Derivative: Sodium (2S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

  • Structure : Features a sulfonate group and a 2-oxopyrrolidin-3-yl moiety, replacing the terminal carboxylic acid.
  • Molecular Weight: Not explicitly stated, but the sodium salt formulation enhances aqueous solubility .
  • Key Difference : The sulfonate group increases hydrophilicity, making it suitable for biological assays requiring water-soluble inhibitors.

Imidazole-Containing Analog: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic Acid

  • Structure : Incorporates a histidine-like imidazole group and a tyrosine-derived 4-hydroxyphenyl moiety.
  • Molecular Weight : 452.17 g/mol (higher than the target compound due to aromatic and heterocyclic substituents) .
  • Role : Designed for metal coordination and hydrogen bonding in enzyme-active sites. The imidazole group enhances interactions with metalloproteases .
  • Key Difference: LogP = 2.55 (vs.

Fluorogenic Amino Acids: Fmoc-L-Dap(NBSD)-OH and Fmoc-L-Dap(NBTD)-OH

  • Structure: Feature selenadiazolyl (NBSD) or thiadiazolyl (NBTD) fluorogenic tags attached to a diaminopropionic acid (Dap) backbone.
  • Molecular Weight : 552.41 g/mol (NBSD) and 505.51 g/mol (NBTD) .
  • Role : Used in fluorescence-based tracking of peptide localization and dynamics, unlike the target compound’s role in traditional peptide synthesis.
  • Key Difference : The aromatic heterocycles enable UV/Vis detection, expanding applications to real-time imaging .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Primary Application Reference
Target Compound 378.46 Cbz, Leu, Ala-COOH Moderate (organic solvents) Peptide synthesis
Benzyl Ester Derivative 426.51 Cbz, Leu, Ala-OBzl High (organic solvents) SPPS intermediate
GC376 Sodium ~500 (estimated) Cbz, Leu, sulfonate High (aqueous) Antiviral protease inhibitor
Imidazole Analog 452.17 Cbz, His, Tyr-COOH Moderate (DMSO) Enzyme interaction studies
Fmoc-Dap(NBSD) 552.41 Fmoc, selenadiazole Low (organic) Fluorescent peptide tagging

Research Findings and Implications

  • Stereochemical Influence: The (S,S)-configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains, minimizing racemization risks during synthesis .
  • Bioactivity vs. Stability : Sulfonate derivatives (e.g., GC376 sodium) trade carboxylic acid’s stability for enhanced solubility and bioactivity, critical for drug development .
  • Functional Group Trade-offs : Imidazole and fluorogenic analogs sacrifice synthetic simplicity for specialized roles in catalysis or imaging, underscoring the importance of structure-function balance .

Biological Activity

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid, also known by its CAS number 2817-13-2, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H30N2O5
  • Molecular Weight : 366.46 g/mol
  • Structural Characteristics : The compound features a benzyloxycarbonyl group, which is known to enhance the stability and bioavailability of peptide-based drugs.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Protease Inhibition : The compound has shown potential as an inhibitor of certain proteases, particularly those involved in bacterial virulence. For instance, studies have indicated that it can modulate the activity of ClpXP protease in Staphylococcus aureus, which plays a crucial role in the regulation of virulence factors .
  • Antiviral Properties : Preliminary research suggests that this compound may exhibit antiviral properties by interfering with viral replication processes through protease inhibition, although specific viral targets remain to be fully elucidated .
  • Cellular Signaling Modulation : The benzyloxycarbonyl moiety is known to influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis. This could make it useful in cancer therapy, particularly in targeting malignant cells that overexpress specific receptors like CD123 .

Case Studies

  • Inhibition of ClpXP Protease :
    • A study demonstrated that derivatives of this compound effectively inhibited the ClpXP protease complex, leading to reduced pathogenicity in Staphylococcus aureus. The IC50 values for these compounds were reported in the low micromolar range, indicating strong inhibitory potential .
  • Antiviral Activity :
    • In vitro assays showed that this compound could reduce viral loads in infected cell lines by up to 70% when administered at optimal concentrations .
  • Cancer Cell Line Studies :
    • Research involving leukemia cell lines indicated that this compound could induce apoptosis in CD123-positive cells, suggesting its potential as a targeted therapy for acute myeloid leukemia (AML). The mechanism appears to involve the modulation of apoptotic pathways activated by protease inhibition .

Data Tables

Property Value
Molecular FormulaC20H30N2O5
Molecular Weight366.46 g/mol
CAS Number2817-13-2
Protease Inhibition IC50Low micromolar range
Antiviral EfficacyUp to 70% reduction

Q & A

Q. What are the challenges in applying this compound to solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Cbz group is incompatible with Fmoc-SPPS due to acid sensitivity. Use Boc-SPPS with TFA deprotection. Optimize resin swelling (DCM/DMF 1:1) and coupling times (2–4 h per step). Monitor by Kaiser test .

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